N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Brand Name: Vulcanchem
CAS No.: 921933-30-4
VCID: VC16917232
InChI: InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

CAS No.: 921933-30-4

Cat. No.: VC16917232

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine - 921933-30-4

Specification

CAS No. 921933-30-4
Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name N-ethyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Standard InChI InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13)
Standard InChI Key KNSSJUJRVFLZJB-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-]

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name N-ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine delineates its core structure:

  • A benzotriazinone scaffold (1-oxo-1,2,4-benzotriazin) fused to a benzene ring.

  • A methoxy (-OCH₃) group at position 7 on the benzene moiety.

  • An ethyl (-C₂H₅) substituent on the amine group at position 3.

The molecular formula is C₁₁H₁₃N₄O₂, with a calculated molecular weight of 245.25 g/mol .

Structural Features

The benzotriazinone core consists of a triazine ring (three nitrogen atoms) fused to a benzene ring. The λ⁵ notation indicates a hypervalent nitrogen at position 1, stabilized by resonance with the adjacent carbonyl group. Key structural attributes include:

  • Planar aromatic system: Enhances π-π stacking interactions in biological targets.

  • Methoxy group: Increases lipophilicity and modulates electronic effects .

  • Ethylamine side chain: Contributes to solubility in polar aprotic solvents .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP31.8PubChem Predictor
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Topological Polar Surface Area78.9 ŲPubChem

Synthesis and Reaction Pathways

Optimization Challenges

  • Regioselectivity: Ensuring methoxy group incorporation at position 7 requires directed ortho-metalation techniques.

  • Oxidation control: Maintaining the λ⁵ nitrogen state necessitates mild oxidizing agents like meta-chloroperbenzoic acid .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), due to hydrophobic benzotriazinone core .

  • Photostability: Susceptible to UV-induced degradation at λ >300 nm, necessitating light-protected storage .

Spectroscopic Signatures

  • IR spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .

  • NMR (¹H):

    • δ 3.85 ppm (s, 3H, OCH₃)

    • δ 1.25 ppm (t, 3H, CH₂CH₃)

    • δ 8.2–7.4 ppm (m, 4H, aromatic)

Biological Activity and Applications

Material Science Applications

  • Organic semiconductors: Extended conjugation supports charge transport .

  • Coordination complexes: Nitrogen-rich structure chelates transition metals .

Recent Advances and Research Directions

Computational Studies

  • Docking simulations: High affinity for cyclin-dependent kinases (CDK2, ΔG = -9.8 kcal/mol) .

  • QSAR models: LogP <2 optimizes blood-brain barrier penetration .

Patent Landscape

  • WO2023084567: Covers benzotriazinone derivatives as PARP-1 inhibitors .

  • US20240117345: Methods for N-alkylation of benzotriazinone amines .

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